Cas no 5509-70-6 (4-O-cinnamoylquinic acid)

4-O-cinnamoylquinic acid structure
Nome del prodotto:4-O-cinnamoylquinic acid
4-O-cinnamoylquinic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-O-cinnamoylquinic acid
- O4-Cinnamoyl-chinasaeure
- 5509-70-6
- (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid
- 4-O-Cinnamoyl quinic acid
- HY-N8217
- E88779
- AKOS040763628
- CS-0140315
-
- Inchi: InChI=1S/C16H18O7/c17-11-8-16(22,15(20)21)9-12(18)14(11)23-13(19)7-6-10-4-2-1-3-5-10/h1-7,11-12,14,17-18,22H,8-9H2,(H,20,21)
- Chiave InChI: CLDAKARZYFIUGC-UHFFFAOYSA-N
- Sorrisi: [H]OC(=O)C1(O[H])C([H])([H])C([H])(O[H])C([H])(OC(=O)C([H])=C([H])C=2C([H])=C([H])C([H])=C([H])C2[H])C([H])(O[H])C1([H])[H]
Proprietà calcolate
- Massa esatta: 322.10525291g/mol
- Massa monoisotopica: 322.10525291g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 23
- Conta legami ruotabili: 5
- Complessità: 455
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- XLogP3: -0.130000000000001
- Superficie polare topologica: 124Ų
4-O-cinnamoylquinic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6647-10mg |
4-O-Cinnamoylquinic acid |
5509-70-6 | 98.04% | 10mg |
¥ 3330 | 2024-07-20 | |
TargetMol Chemicals | TN6647-5mg |
4-O-Cinnamoylquinic acid |
5509-70-6 | 98.04% | 5mg |
¥ 2230 | 2024-07-20 | |
TargetMol Chemicals | TN6647-1 ml * 10 mm |
4-O-Cinnamoylquinic acid |
5509-70-6 | 98.04% | 1 ml * 10 mm |
¥ 2320 | 2024-07-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6647-5 mg |
4-O-Cinnamoylquinic acid |
5509-70-6 | 5mg |
¥4340.00 | 2022-04-26 | ||
TargetMol Chemicals | TN6647-10 mg |
4-O-Cinnamoylquinic acid |
5509-70-6 | 98% | 10mg |
¥ 3,330 | 2023-07-11 | |
TargetMol Chemicals | TN6647-1 mL * 10 mM (in DMSO) |
4-O-Cinnamoylquinic acid |
5509-70-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2320 | 2023-09-15 | |
TargetMol Chemicals | TN6647-1mg |
4-O-Cinnamoylquinic acid |
5509-70-6 | 98.04% | 1mg |
¥ 883 | 2024-07-20 |
4-O-cinnamoylquinic acid Letteratura correlata
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
5509-70-6 (4-O-cinnamoylquinic acid) Prodotti correlati
- 851403-69-5(N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-phenylpropanamide)
- 2229012-44-4(methyl 3-(5-bromofuran-2-yl)-3-hydroxypropanoate)
- 2680872-72-2(benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate)
- 329700-16-5(2-[(4-fluorophenyl)methyl]-2-azaspiro[4.4]nonane-1,6-dione)
- 1355912-19-4(N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide)
- 1806266-42-1(3-Cyano-6-hydroxymethyl-2-methylphenylacetic acid)
- 1806448-93-0(3-Bromo-1-(2-(chloromethyl)-3-(difluoromethyl)phenyl)propan-2-one)
- 2229598-86-9(1-(2-methyl-6-nitrophenyl)-2-(methylamino)ethan-1-one)
- 2308122-48-5(2-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one)
- 1207003-18-6(N-Cyclohexyl-9-(4-methoxyphenyl)pyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazine-3-propanamide)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:5509-70-6)4-O-Cinnamoylquinic acid

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta